1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-
Description
This compound belongs to the isoindolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a lactam. The target molecule features:
- A 2-phenyl group at position 2 of the isoindolinone core.
- A 5-[(2,4-difluorophenyl)amino] substituent, introducing fluorine atoms at the 2- and 4-positions of the aniline moiety.
Fluorine atoms enhance lipophilicity, metabolic stability, and bioavailability, making this compound relevant for pharmaceutical research, particularly in kinase inhibition or antimicrobial applications .
Properties
CAS No. |
918330-23-1 |
|---|---|
Molecular Formula |
C20H14F2N2O |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-(2,4-difluoroanilino)-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H14F2N2O/c21-14-6-9-19(18(22)11-14)23-15-7-8-17-13(10-15)12-24(20(17)25)16-4-2-1-3-5-16/h1-11,23H,12H2 |
InChI Key |
ZTDQLFPCCJPCAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)N1C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-difluoroaniline with a suitable isoindoline precursor under specific conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in increases reactivity but raises toxicity concerns, whereas fluorine in the target compound balances stability and bioavailability.
- Alkyne vs. Amino Linkers: The propynyl group in offers synthetic versatility (e.g., Huisgen cycloaddition), while the anilino group in the target compound may facilitate hydrogen bonding in biological targets.
Biological Activity
1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl- (CAS No. 918330-23-1) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.3 g/mol. It features an isoindole core that is known for its diverse biological activities. The specific structure includes a phenyl group and a difluorophenyl amino substituent, which may influence its interaction with biological targets.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H14F2N2O |
| Molecular Weight | 336.3 g/mol |
| CAS Number | 918330-23-1 |
| XLogP3 | 4.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
Biological Activity
Research indicates that compounds with isoindole structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of isoindole derivatives. For instance, compounds similar to 1H-Isoindol-1-one have demonstrated cytotoxic effects against various cancer cell lines:
- Breast Cancer (MCF-7) : IC50 values as low as 0.28 µg/mL have been reported for structurally similar compounds.
- Lung Carcinoma (A549) : Similar low IC50 values indicate potent activity against lung cancer cells.
The mechanism often involves the inhibition of tubulin polymerization, disrupting the mitotic spindle formation in cancer cells, leading to apoptosis.
Antimicrobial Activity
Isoindole derivatives have also shown promising results in antimicrobial assays. The presence of fluorine atoms in the structure enhances the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against bacterial strains.
The biological activity of 1H-Isoindol-1-one can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It could bind to specific receptors or proteins involved in cell signaling pathways.
- Induction of Apoptosis : By disrupting normal cellular processes, it can trigger programmed cell death in malignant cells.
Case Studies
Several studies have been conducted to evaluate the biological activity of isoindole derivatives:
-
Study on Cytotoxicity :
- A study evaluated the cytotoxic effects of various isoindole derivatives on human cancer cell lines.
- Results indicated that modifications at the phenyl ring significantly impacted the cytotoxic potency.
-
Antimicrobial Evaluation :
- Another study focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting potential for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
